Cas no 956935-37-8 (ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine)
ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine Chemical and Physical Properties
Names and Identifiers
-
- ETHYL-(1-ETHYL-1H-PYRAZOL-4-YLMETHYL)-AMINE
- CHEMBRDG-BB 4010693
- AKOS PAO-0475
- N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine
- N-[(1-ethylpyrazol-4-yl)methyl]ethanamine
- 1H-Pyrazole-4-methanamine, N,1-diethyl-
- ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine
- VS-01537
- 956935-37-8
- AKOS003673418
- BBL004527
- CS-0245550
- EN300-306474
- STK503288
- Ethyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- G45781
- ALBB-004748
- MFCD08691484
- ethyl[(1-ethylpyrazol-4-yl)methyl]amine
-
- MDL: MFCD08691484
- Inchi: 1S/C8H15N3/c1-3-9-5-8-6-10-11(4-2)7-8/h6-7,9H,3-5H2,1-2H3
- InChI Key: FZZKADOEHOISDP-UHFFFAOYSA-N
- SMILES: N1(CC)C=C(C=N1)CNCC
Computed Properties
- Exact Mass: 153.126597491g/mol
- Monoisotopic Mass: 153.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 29.8Ų
ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB560778-500 mg |
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine; . |
956935-37-8 | 500MG |
€339.20 | 2023-04-13 | ||
| abcr | AB560778-1 g |
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine; . |
956935-37-8 | 1g |
€406.00 | 2023-04-13 | ||
| abcr | AB560778-5 g |
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine; . |
956935-37-8 | 5g |
€1,074.00 | 2023-04-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027643-500mg |
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine |
956935-37-8 | 500mg |
4096CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027643-500mg |
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine |
956935-37-8 | 500mg |
4096.0CNY | 2021-07-13 | ||
| Enamine | EN300-306474-0.05g |
ethyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine |
956935-37-8 | 95% | 0.05g |
$90.0 | 2023-09-05 | |
| Enamine | EN300-306474-0.1g |
ethyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine |
956935-37-8 | 95% | 0.1g |
$133.0 | 2023-09-05 | |
| Enamine | EN300-306474-0.25g |
ethyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine |
956935-37-8 | 95% | 0.25g |
$191.0 | 2023-09-05 | |
| Enamine | EN300-306474-0.5g |
ethyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine |
956935-37-8 | 95% | 0.5g |
$300.0 | 2023-09-05 | |
| Enamine | EN300-306474-1.0g |
ethyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine |
956935-37-8 | 95% | 1g |
$385.0 | 2023-06-03 |
ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine Suppliers
ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine
Professional Introduction to Ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine (CAS No. 956935-37-8)
Ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine, a compound with the chemical identifier CAS No. 956935-37-8, represents a significant advancement in the realm of pharmaceutical and biochemical research. This compound belongs to the pyrazole class of heterocyclic organic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The molecular structure of ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine incorporates a pyrazole ring substituted with ethyl and methylamine groups, making it a versatile scaffold for further chemical modifications and biological evaluations.
The pyrazole moiety is a key pharmacophore in many bioactive molecules, exhibiting properties that make it suitable for drug development. Its aromaticity, coupled with the ability to form hydrogen bonds, contributes to its interactions with biological targets. In recent years, researchers have been exploring the pharmacological potential of pyrazole derivatives, particularly those that exhibit modulatory effects on enzyme systems and signaling pathways relevant to human health. The introduction of ethyl and methylamine groups in ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine enhances its structural complexity, potentially expanding its range of biological activities.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex pharmacological agents. The pyrazole ring can serve as a core structure for further derivatization, allowing chemists to tailor the compound’s properties for specific therapeutic purposes. For instance, modifications at the 4-position of the pyrazole ring can influence receptor binding affinity and metabolic stability, critical factors in drug design. The presence of ethyl and methylamine substituents also provides opportunities for further functionalization, enabling the creation of novel analogs with enhanced efficacy or reduced side effects.
Recent studies have highlighted the importance of pyrazole derivatives in addressing various diseases, including inflammation, neurodegeneration, and infectious disorders. The structural features of ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine suggest that it may interact with multiple targets within these disease pathways. For example, its ability to modulate enzyme activity has been observed in preliminary in vitro assays. These findings are particularly intriguing given the growing interest in multitarget drugs that can address complex pathologies more effectively than single-target agents.
The synthesis of ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired molecular framework efficiently. These techniques not only improve the synthetic route but also enhance the overall quality of the final product, which is crucial for subsequent biological testing.
In terms of biological evaluation, ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine has shown promise in preliminary screenings as a potential lead compound for drug discovery. Its interactions with biological macromolecules have been studied using computational modeling and experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have provided valuable insights into its binding affinity and mode of action, guiding further optimization efforts.
The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds like pyrazoles in drug development. Their structural diversity and functional flexibility make them ideal candidates for addressing unmet medical needs. As research continues to uncover new therapeutic applications, compounds such as ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine are expected to play a pivotal role in shaping future treatments.
The regulatory landscape for new pharmaceutical entities necessitates rigorous testing to ensure safety and efficacy before clinical translation. However, compounds like ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine, with their well-documented synthetic pathways and promising preclinical data, are positioned to navigate these requirements effectively. Collaborative efforts between academia and industry are essential to accelerate their progression through development pipelines.
In conclusion, ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine (CAS No. 956935-37) represents a significant contribution to the field of medicinal chemistry. Its unique structural features offer opportunities for developing novel therapeutic agents with broad applicability across multiple disease areas. As research advances, this compound is poised to emerge as a valuable tool in addressing some of medicine’s most pressing challenges.
956935-37-8 (ethyl(1-ethyl-1H-pyrazol-4-yl)methylamine) Related Products
- 105954-19-6(1,3-Propanediamine, N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-)
- 957428-63-6(1-((1-ethyl-1H-pyrazol-4-yl)methyl)piperazine)
- 1015845-79-0(N-(1-Ethyl-1H-pyrazol-4-yl)methyl-N-isopropylamine)
- 1006484-35-0(methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine)
- 949095-17-4(ethyl(1-methyl-1H-pyrazol-4-yl)methylamine)
- 1006336-89-5(benzyl(1-ethyl-1H-pyrazol-4-yl)methylamine)
- 105954-21-0(1,2-Ethanediamine, N-[[1-(1,1-dimethylethyl)-1H-pyrazol-4-yl]methyl]-)
- 1002651-68-4(N-(1-Ethyl-1H-pyrazol-4-yl)methyl-N-methylamine)
- 856696-09-8((1-Ethyl-1H-pyrazol-4-yl)methanamine)
- 1007520-65-1(N-(1-Isopropyl-1H-pyrazol-4-yl)methylethanamine)